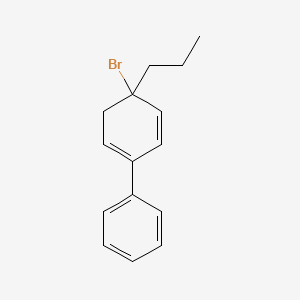
4-Bromo-4-Propylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4-Propylbiphenyl is a brominated biphenyl compound with the chemical formula C15H15Br and a molecular weight of 275.19 g/mol . This compound is characterized by the presence of a bromine atom and a propyl group attached to the biphenyl structure. It is known for its applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-Propylbiphenyl typically involves the bromination of biphenyl derivatives. One common method includes the use of arylboronic acids and sodium nitrate in dry acetonitrile, with PVP-Br2 as the brominating agent . The reaction is carried out in a pressure tube at 80°C for the required time .
Industrial Production Methods: In industrial settings, the preparation of this compound can involve the use of dichloroethane as a solvent, with liquid bromine and a catalyst. The reaction mixture is subjected to chlorine gas introduction, followed by heating and stirring for several hours . The product is then purified through distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-4-Propylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like or .
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as (e.g., phenylmagnesium bromide) and (e.g., n-butyllithium) are commonly used.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl carboxylic acids.
Reduction Products: Biphenyl alcohols.
Applications De Recherche Scientifique
4-Bromo-4-Propylbiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism by which 4-Bromo-4-Propylbiphenyl exerts its effects involves interactions with molecular targets and pathways. The bromine atom and propyl group allow for specific binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic hydrocarbon receptors and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
- 4-Bromobiphenyl (CAS#: 92-66-0)
- 4,4’-Dibromobiphenyl (CAS#: 92-86-4)
- 1-Iodopropane (CAS#: 107-08-4)
Comparison: 4-Bromo-4-Propylbiphenyl is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical properties and reactivity. Compared to 4-Bromobiphenyl, the addition of the propyl group enhances its solubility and potential for further functionalization. 4,4’-Dibromobiphenyl, with two bromine atoms, exhibits different reactivity patterns and applications .
Propriétés
Formule moléculaire |
C15H17Br |
|---|---|
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
5-bromo-2-phenyl-5-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C15H17Br/c1-2-10-15(16)11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |
Clé InChI |
GNNMNHUWKOIOCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC=C(C=C1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
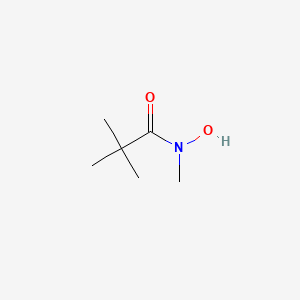
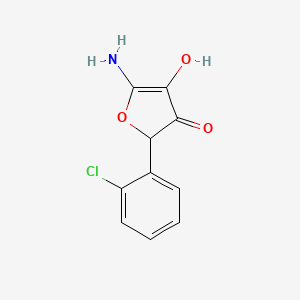
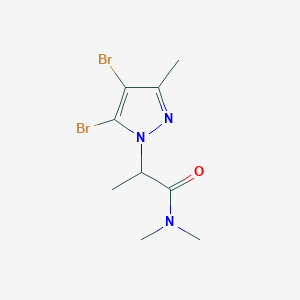
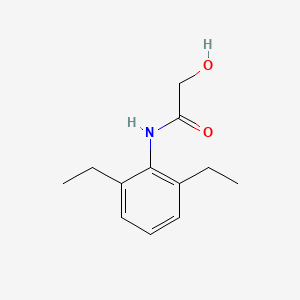
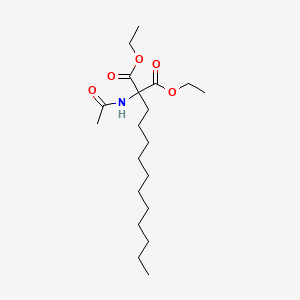
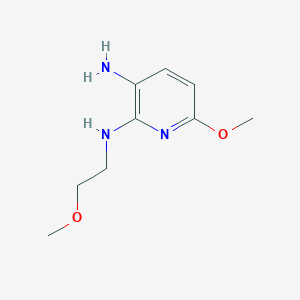
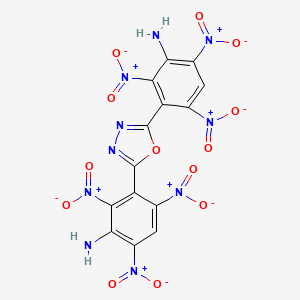
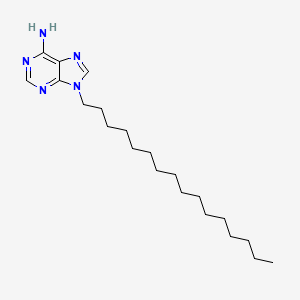

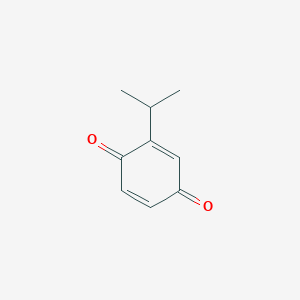
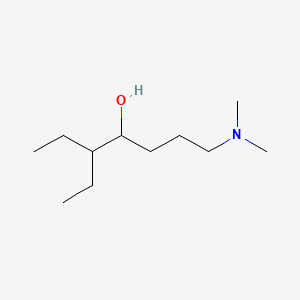
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
